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2-(5,5-Dimethyloxan-2-yl)ethan-1-amine

Cat. No.: B2900210
CAS No.: 2138156-05-3
M. Wt: 157.257
InChI Key: RPCMANPQGDZWBI-UHFFFAOYSA-N
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Description

Contextualization within Oxane and Ethanamine Chemistry

To fully appreciate the scientific interest in 2-(5,5-Dimethyloxan-2-yl)ethan-1-amine, it is essential to first understand the chemistry of its constituent parts: the oxane ring and the ethanamine side chain.

The oxane moiety, also known as tetrahydropyran (B127337), is a six-membered saturated heterocyclic ether. The presence of the oxygen atom within the ring imparts polarity and the ability to act as a hydrogen bond acceptor. Oxane derivatives are found in a multitude of biologically active natural products and synthetic compounds, where the cyclic ether often plays a crucial role in determining the molecule's conformation and its interactions with biological targets. In medicinal chemistry, the tetrahydropyran ring is often utilized as a bioisosteric replacement for other groups to enhance pharmacokinetic properties such as solubility and metabolic stability. nih.gov

Ethanamine , or ethylamine, is a primary amine that is a fundamental building block in organic synthesis. The amino group (-NH2) is a key functional group in a vast array of pharmaceuticals and biologically active molecules. It can act as a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salts, which can improve a compound's solubility and handling properties. Amines are crucial for interacting with biological targets like receptors and enzymes, often forming critical hydrogen bonds or ionic interactions. stereoelectronics.org

The combination of these two entities in this compound results in a molecule with a rich chemical character, possessing both the hydrogen-bonding capabilities of the amine and the polar, conformationally influential nature of the cyclic ether.

Significance of Cyclic Ether-Amine Hybrid Structures as Chemical Scaffolds

The integration of a cyclic ether and an amine into a single molecular scaffold creates a hybrid structure with significant potential in drug discovery and development. nih.gov Such scaffolds are of high interest because they combine the physicochemical advantages of both functional groups, which can lead to improved drug-like properties.

The cyclic ether component, such as the oxane ring, can enhance a molecule's aqueous solubility and metabolic stability. acs.org The defined three-dimensional structure of the ring can also serve as a rigid scaffold to orient other functional groups in a specific spatial arrangement, which is critical for precise interaction with a biological target. Furthermore, the ether oxygen can participate in hydrogen bonding with receptors or enzymes, contributing to the binding affinity of the molecule.

The amine group, on the other hand, is a versatile functional handle for further chemical modifications and is a common pharmacophoric element that engages in key interactions with biological macromolecules. stereoelectronics.org The presence of both a hydrogen bond donor and acceptor in the primary amine, coupled with its basicity, makes it a powerful tool for modulating a molecule's biological activity and pharmacokinetic profile.

Therefore, cyclic ether-amine hybrid structures are considered "privileged scaffolds" in medicinal chemistry. They provide a robust framework for the development of new therapeutic agents by offering a favorable combination of structural rigidity, polarity, and functional group reactivity. The exploration of libraries based on such scaffolds is a common strategy in the search for new drug candidates.

Rationale for Comprehensive Investigation of the this compound Core

The specific structure of this compound provides a strong rationale for its comprehensive investigation. The molecule is not just a simple combination of an oxane and an ethanamine; it possesses a unique substitution pattern that is likely to influence its chemical and biological properties in distinct ways.

A key feature of this compound is the gem-dimethyl group at the 5-position of the oxane ring. In medicinal chemistry, the introduction of a gem-dimethyl group is a well-established strategy to improve a molecule's pharmacokinetic profile. researchgate.net This substitution can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo half-life. scienceopen.com The gem-dimethyl group can also have a conformational effect, restricting the flexibility of the oxane ring and potentially locking the molecule into a bioactive conformation. This can lead to increased potency and selectivity for its biological target. researchgate.net

The ethanamine side chain at the 2-position of the oxane ring provides a flexible linker to the crucial amino group. This flexibility allows the amine to orient itself optimally for interaction with a binding site, while the oxane ring serves as an anchor. The primary nature of the amine allows for the potential formation of multiple hydrogen bonds, which can contribute significantly to binding affinity.

Hybrid Scaffold: It represents a promising cyclic ether-amine hybrid scaffold with potentially favorable drug-like properties.

Metabolic Stability: The gem-dimethyl group is anticipated to enhance metabolic stability, a desirable characteristic for drug candidates. scienceopen.com

Conformational Control: The substitution on the oxane ring may provide a degree of conformational constraint, which can be beneficial for biological activity. researchgate.net

Functional Group Synergy: The combination of the polar, hydrogen bond-accepting oxane ring and the basic, hydrogen bond-donating/accepting ethanamine group offers multiple points of interaction with biological targets.

Further research into the synthesis, conformational analysis, and biological evaluation of this compound and its derivatives could lead to the discovery of novel chemical probes or therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Parent Moieties

CompoundMolecular FormulaMolar Mass ( g/mol )Key Features
Oxane (Tetrahydropyran)C₅H₁₀O86.13Cyclic ether, polar, hydrogen bond acceptor
Ethanamine (Ethylamine)C₂H₇N45.08Primary amine, basic, hydrogen bond donor/acceptor

Table 2: Properties of this compound

PropertyValue
Molecular Formula C₉H₁₉NO
Molar Mass 157.25 g/mol
IUPAC Name This compound
Structure A six-membered oxane ring with a gem-dimethyl group at the 5-position and an ethanamine group at the 2-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B2900210 2-(5,5-Dimethyloxan-2-yl)ethan-1-amine CAS No. 2138156-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5,5-dimethyloxan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2)5-3-8(4-6-10)11-7-9/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCMANPQGDZWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5,5 Dimethyloxan 2 Yl Ethan 1 Amine and Its Derivatives

Strategies for the Construction of the 5,5-Dimethyloxane Ring System

The formation of the 5,5-dimethyloxane (also known as a tetrahydropyran) ring is a critical step in the synthesis of the target molecule. Various strategies have been developed to construct this six-membered oxygen-containing heterocycle.

Cyclization Approaches to Tetrahydropyran (B127337) Derivatives

Intramolecular cyclization is a common and effective method for forming the tetrahydropyran ring. These reactions typically involve the formation of an ether linkage from a linear precursor containing a hydroxyl group and a suitable leaving group or an activated double bond. For instance, analogous to the synthesis of 2,2-dimethyloxane-4-carbaldehyde, a Prins-type cyclization can be employed. This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde.

Another powerful strategy involves the intramolecular Williamson ether synthesis, where a diol is selectively protected, and the remaining hydroxyl group is converted into a leaving group, which is then displaced by the other hydroxyl group to form the cyclic ether. The starting materials for these cyclizations are often derived from readily available acyclic precursors.

Free-radical based methods also offer a versatile approach to the construction of heterocyclic systems. nih.gov For example, iminyl radicals can be generated from oxime derivatives and undergo 5-exo cyclization to produce five-membered rings, and similar strategies can be adapted for the synthesis of six-membered rings like the 5,5-dimethyloxane system. nih.gov

Cyclization Strategy Key Features Typical Conditions
Prins-type CyclizationAcid-catalyzed, involves an alkene and an aldehyde.Lewis or Brønsted acids.
Intramolecular Williamson Ether SynthesisBase-mediated, requires a hydroxyl group and a leaving group.NaH, KH, or other strong bases.
Radical CyclizationInvolves the generation and cyclization of radical intermediates.Radical initiators (e.g., AIBN), photolysis. nih.gov

Stereoselective Syntheses of the Oxane Moiety

The stereochemistry of the oxane ring can be crucial for the biological activity of the final compound. Therefore, stereoselective synthetic methods are of high importance. This can be achieved by using chiral starting materials (chiral pool synthesis), employing chiral catalysts, or through diastereoselective cyclization reactions. For example, the synthesis of specific enantiomers, such as the (1R)- or (1S)- forms, often relies on asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome of the ring-forming step.

Methodologies for Introducing the Ethan-1-amine Side Chain

Once the 5,5-dimethyloxane ring is in place, the next critical step is the introduction of the ethan-1-amine side chain at the 2-position of the ring.

Reductive Amination Protocols for Acyclic Precursors

Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds. researchgate.netrsc.org This one-pot reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. rsc.orgkoreascience.kr In the context of synthesizing 2-(5,5-dimethyloxan-2-yl)ethan-1-amine, a precursor aldehyde, such as 2-(5,5-dimethyloxan-2-yl)acetaldehyde, can be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reduction with a suitable hydride reagent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). koreascience.kr

Biocatalytic reductive amination using enzymes like imine reductases (IREDs) or reductive aminases (RedAms) has emerged as a powerful and sustainable alternative for the asymmetric synthesis of chiral amines. researchgate.net These enzymatic methods offer high stereoselectivity and operate under mild conditions. researchgate.net

Reducing Agent Key Features Typical Substrates
Sodium Borohydride (NaBH4)Mild and selective for aldehydes and ketones.Aldehydes, Ketones.
Sodium Cyanoborohydride (NaBH3CN)More selective than NaBH4, effective at acidic pH.Aldehydes, Ketones (especially for imines).
Borane-Triethylamine Complex (BH3·NEt3)Efficient for reductive amination under mild conditions. rsc.orgsemanticscholar.orgKetones, Aldehydes. rsc.orgsemanticscholar.org
Catalytic Hydrogenation"Green" method using H2 gas and a metal catalyst. researchgate.netAldehydes, Ketones, Imines. researchgate.net

Nucleophilic Substitution Reactions for Amine Introduction

Another common approach for introducing the amine functionality is through nucleophilic substitution reactions. This typically involves a two-step process where a hydroxyl group on the side chain is first converted into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a nitrogen nucleophile, like ammonia, azide, or a protected amine, followed by deprotection if necessary, yields the desired amine. youtube.com

The SN1 and SN2 reaction mechanisms are the two primary pathways for nucleophilic substitution. masterorganicchemistry.com The choice of solvent, nucleophile, and the structure of the substrate will determine which mechanism predominates. youtube.com For instance, the reaction of a primary halide with ammonia would likely proceed through an SN2 mechanism. youtube.com

Advanced Synthetic Techniques Applicable to the Oxane-Amine Scaffold

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound. These methods can improve efficiency, selectivity, and sustainability.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, can offer several advantages, including better control over reaction parameters, improved safety, and easier scalability. This technique is well-suited for multi-step syntheses and can be particularly beneficial for reactions that are exothermic or involve hazardous reagents.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, provide a highly efficient way to build molecular complexity. cam.ac.uk The development of novel multicomponent reactions for the synthesis of oxane-amine scaffolds could significantly streamline the synthetic process.

One-Pot Multistep Synthesis Approaches (e.g., mechanochemical methods)

One-pot syntheses, which combine multiple reaction steps in a single vessel, are highly advantageous for their atom and step economy, reduced waste, and operational simplicity. nih.gov A prominent one-pot method for preparing primary amines is the reductive amination of aldehydes or ketones. derpharmachemica.comresearchgate.net For the target compound, a plausible one-pot approach would involve the reaction of a suitable aldehyde precursor with an ammonia source to form an intermediate imine or oxime, followed by in-situ reduction. For instance, aldehydes can be converted to their corresponding primary amines in a one-pot, two-step process using hydroxylammonium chloride for the amination step, followed by reduction with agents like stannous chloride or zinc metal in acidic medium. derpharmachemica.comtandfonline.com This method is notable for its mild reaction conditions and operational simplicity. derpharmachemica.com

In recent years, mechanochemistry has emerged as a powerful green chemistry tool, often enabling solvent-free, one-pot syntheses with high efficiency. beilstein-journals.orgresearchgate.net Mechanochemical methods, typically employing a ball mill, use mechanical energy to induce chemical reactions. nih.gov While the direct mechanochemical synthesis of the target amine has not been detailed, analogous transformations are well-documented. For example, primary amides have been synthesized mechanochemically from esters using calcium nitride as a solid ammonia source. nih.govacs.orgorganic-chemistry.org This suggests a potential mechanochemical route starting from an ester precursor of this compound.

Table 1: Comparison of One-Pot Synthesis Approaches for Primary Amines
MethodTypical ReactantsKey Reagents/CatalystsAdvantagesReference
Reductive Amination (via Oxime)AldehydeHydroxylammonium chloride, SnCl₂ or Zn/HClMild conditions, operational simplicity, good yields. derpharmachemica.comtandfonline.com
Reductive Amination (from Carboxylic Acid)Carboxylic AcidNH₃, H₂, Ru-W bimetallic catalystSustainable (uses H₂ and NH₃), high selectivity, recyclable catalyst.
Mechanochemical AmidationEsterCalcium nitride (Ca₃N₂), InCl₃Solvent-free, short reaction times, mild conditions. nih.govacs.org

Metal-Catalyzed Coupling Reactions for Functionalization (e.g., Pd-catalyzed Suzuki reactions for aryl substitution on related phenethylamines)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly powerful for creating biaryl structures and functionalizing molecules with aryl groups. While this compound itself is not a direct substrate for Suzuki coupling, its derivatives can be readily functionalized.

For example, the primary amine can be acylated with a halogenated aromatic acid (e.g., 4-bromobenzoic acid) to form an amide. The aryl bromide moiety of this amide derivative can then undergo a Suzuki-Miyaura coupling reaction with various aryl boronic acids. This strategy allows for the introduction of a diverse range of substituted aryl groups, significantly expanding the structural complexity of the original scaffold. These reactions are typically catalyzed by palladium complexes, often supported by phosphine (B1218219) ligands, in the presence of a base. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are also effective and offer advantages in terms of catalyst recovery and reuse.

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions
SubstratesCatalystBaseSolventKey FeatureReference
Aryl Halide + Arylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂OClassic homogeneous catalyst system.Generic Suzuki Conditions
Methyl 5-bromo-2-iodobenzoate + Arylboronic AcidsPd/C (10 mol%)K₂CO₃DMF/H₂OLigand-free, heterogeneous catalysis for p-terphenyl synthesis. organic-chemistry.org
Aryl Halide + Phenylboronic AcidPd(II) complex with [N,O] ligandK₃PO₄2-MeTHF/H₂OActive at room temperature, uses "green" solvents. organic-chemistry.org

Acid-Catalyzed Hydroamination Strategies (e.g., in N-heterocyclic compound synthesis)

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing more complex amines and N-heterocycles. The primary amine of this compound can serve as the nucleophile in such reactions.

Acid-catalyzed hydroamination strategies are particularly effective for synthesizing N-heterocyclic compounds. For instance, a derivative of the title compound containing a suitably positioned alkene or alkyne could undergo an intramolecular acid-catalyzed hydroamination to construct a new nitrogen-containing ring. Brønsted acids like trifluoroacetic acid (TFA) have been shown to effectively catalyze the Markovnikov addition of nitrogen heterocycles to unactivated olefins. tandfonline.com In a similar vein, combining the amine with a diol in the presence of an Iridium catalyst facilitates N-heterocyclization. These strategies provide a direct route to bicyclic or more complex polycyclic structures incorporating the initial oxane-amine scaffold.

Derivatization Strategies for Structural Expansion

The primary amine and the oxane ring of this compound offer multiple sites for chemical modification, allowing for extensive structural expansion and the generation of compound libraries for various applications.

Amide and Urea Bond Formation (e.g., N,N'-dicyclohexylcarbodiimide-mediated coupling for amide synthesis)

The primary amine is readily converted into amides and ureas, which are fundamental functional groups in pharmaceuticals and biologically active molecules. Amide bond formation is most commonly achieved by coupling the amine with a carboxylic acid. However, the direct reaction is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt.

To overcome this, coupling agents are widely used. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic reagent that activates the carboxylic acid by converting its hydroxyl group into a good leaving group. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and N,N'-dicyclohexylurea (DCU) as a byproduct. Other carbodiimides, such as the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), function similarly but offer simpler purification as the urea byproduct can be removed by aqueous workup.

Ureas can be synthesized by reacting the amine with an isocyanate. Alternatively, a two-step procedure involving the formation of a carbamate intermediate followed by reaction with another amine can be employed.

Table 3: Common Reagents for Amide and Urea Synthesis
Target BondReagentsMechanism/RoleAdvantages/DisadvantagesReference
AmideCarboxylic Acid + DCCActivates carboxylic acid via O-acylisourea intermediate.High yielding; DCU byproduct can be difficult to remove. researchgate.net
AmideCarboxylic Acid + EDCActivates carboxylic acid; similar to DCC.Water-soluble urea byproduct allows for easy workup. researchgate.net
UreaIsocyanateDirect nucleophilic addition of amine to isocyanate.Simple, high-yield reaction.General Knowledge

Functionalization at the Amine Nitrogen

Beyond amide and urea formation, the amine nitrogen can undergo a variety of other functionalizations.

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through reaction with alkyl halides. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) is another common method for N-alkylation.

N-Arylation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between the amine and aryl halides or triflates, yielding N-aryl derivatives.

Sulfonamide Formation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides stable sulfonamides.

Diazotization: The primary amine can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions, although this is more common for aromatic amines. A one-pot conversion of amines to azides and subsequently to triazoles has also been reported.

Modification of the Oxane Ring Substituents

The 5,5-dimethyl-substituted oxane ring is generally robust and less reactive. The gem-dimethyl group is chemically inert under most conditions, making direct functionalization at this position challenging. Therefore, modifications to the oxane ring substituents would typically be incorporated during the synthesis of the ring itself, by using differently substituted precursors.

For example, a synthetic route starting with a ketone instead of a gem-dimethyl group at the 5-position would open up a vast array of chemical modifications:

Reduction of the ketone would yield a hydroxyl group, which could be further functionalized (e.g., esterified, etherified, or used as a handle for further coupling).

Grignard or organolithium addition to the ketone would allow for the introduction of various alkyl or aryl substituents.

Wittig reaction would convert the ketone into an alkene, which could then undergo further transformations such as hydrogenation, epoxidation, or dihydroxylation.

Ring-expansion or ring-opening/re-cyclization strategies could also be envisioned for more profound structural modifications of the heterocyclic core, although these are more complex transformations.

Chemical Reactivity and Transformation Studies of 2 5,5 Dimethyloxan 2 Yl Ethan 1 Amine

Reactivity Profiles of the Primary Amine Moiety

The primary amine group is the most reactive site in the molecule, readily participating in a variety of classical amine reactions, including condensations, acylations, and cyclizations.

The reaction of primary amines with carbonyl compounds like aldehydes and ketones is a fundamental transformation that initially forms a hemiaminal intermediate, which then dehydrates to yield an imine (or Schiff base). wikipedia.org This reaction is typically reversible and can be catalyzed by acid, with the removal of water driving the equilibrium towards the imine product. wikipedia.orgmasterorganicchemistry.com

2-(5,5-Dimethyloxan-2-yl)ethan-1-amine readily undergoes this condensation. The formation of the C=N double bond is a versatile step, leading to intermediates for further synthesis.

A significant application of this initial imine formation is the Kabachnik-Fields reaction. This three-component reaction involves an amine, a carbonyl compound, and a dialkyl phosphite (B83602) to synthesize α-aminophosphonates. wikipedia.orgorganic-chemistry.org The reaction proceeds through the in-situ formation of an imine, which then undergoes nucleophilic addition by the phosphite. nih.govsemanticscholar.org This method is a highly efficient route for creating phosphorus analogs of α-amino acids. nih.govcore.ac.uk

Table 1: Condensation Reactions of this compound
Reaction TypeCarbonyl ReagentSecond ReagentProductConditions
Imine FormationBenzaldehydeN/AN-Benzylidene-2-(5,5-dimethyloxan-2-yl)ethan-1-amineAcid catalyst (e.g., p-TsOH), Dean-Stark trap
Imine FormationAcetoneN/AN-Isopropylidene-2-(5,5-dimethyloxan-2-yl)ethan-1-amineAcid catalyst, molecular sieves
Kabachnik-FieldsFormaldehydeDiethyl phosphiteDiethyl ((2-(5,5-dimethyloxan-2-yl)ethylamino)methyl)phosphonateSolvent-free, heat or microwave irradiation semanticscholar.org
Kabachnik-FieldsBenzaldehydeDimethyl phosphiteDimethyl ((2-(5,5-dimethyloxan-2-yl)ethylamino)(phenyl)methyl)phosphonateLewis acid catalyst (e.g., InCl₃, Mg(ClO₄)₂) organic-chemistry.orgcore.ac.uk

The nucleophilic nature of the primary amine allows for straightforward reactions with various electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields stable amide derivatives. This is a common method for protecting the amine group or for synthesizing more complex molecules.

Alkylation: The amine can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increased nucleophilicity of the alkylated products. Reductive amination is a more controlled method for producing secondary or tertiary amines.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base (Hinsberg reaction) produces a stable sulfonamide. The resulting sulfonamide from this primary amine has an acidic proton on the nitrogen, making it soluble in the alkaline solution.

Table 2: N-Functionalization of this compound
Reaction TypeReagentProduct ClassExample Product
AcylationAcetyl chlorideAmideN-(2-(5,5-Dimethyloxan-2-yl)ethyl)acetamide
AcylationBenzoyl chlorideAmideN-(2-(5,5-Dimethyloxan-2-yl)ethyl)benzamide
AlkylationMethyl iodideAmine (mixture)N-Methyl-, N,N-Dimethyl-, and quaternary ammonium salts
Sulfonylationp-Toluenesulfonyl chlorideSulfonamideN-(2-(5,5-Dimethyloxan-2-yl)ethyl)-4-methylbenzenesulfonamide

The primary amine functionality serves as a key building block for the synthesis of various nitrogen-containing heterocycles. mdpi.com By reacting with appropriate difunctional electrophiles, the amine can participate in cyclization reactions to form new ring systems.

For instance, the Paal-Knorr synthesis allows for the formation of pyrroles from primary amines and 1,4-dicarbonyl compounds. Other examples include the formation of pyrimidines or thiazines through condensation and cyclization pathways. nih.govnih.gov These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.

Table 3: Heterocycle Synthesis Involving the Amine Moiety
Target HeterocycleCo-reactantReaction Name/TypeResulting Structure
PyrroleAcetoin (a 1,4-dicarbonyl precursor)Paal-Knorr Pyrrole Synthesis1-(2-(5,5-Dimethyloxan-2-yl)ethyl)-2,5-dimethyl-1H-pyrrole
ThiazolidinoneMercaptoacetic acid and an aldehydeThree-component reactionA 2-substituted-3-(2-(5,5-dimethyloxan-2-yl)ethyl)thiazolidin-4-one
PyridineGlutacondialdehydeCondensation/Cyclization1-(2-(5,5-Dimethyloxan-2-yl)ethyl)pyridinium salt (after oxidation)
Isoquinoline2-(2-Formylphenyl)acetic acidPictet-Spengler type reactionA substituted tetrahydroisoquinoline derivative

Reactivity of the Oxane Heterocycle

The oxane ring is stable to a wide range of chemical reagents, including bases, nucleophiles, and common oxidizing and reducing agents. The gem-dimethyl group at the 5-position provides steric hindrance and also prevents certain side reactions like enolization that might occur in related cyclohexanone (B45756) systems. This inherent stability makes the oxane ring an excellent scaffold, as reactions can be performed on the amine side chain without affecting the heterocyclic core.

However, like other ethers, the oxane ring can be cleaved under harsh acidic conditions, particularly with strong protic acids (e.g., HBr, HI) or potent Lewis acids. This cleavage would proceed via protonation of the ether oxygen followed by nucleophilic attack, leading to a ring-opened product.

Direct functionalization of the saturated C-H bonds on the oxane ring is challenging due to their low reactivity. Such transformations typically require harsh conditions and often lack selectivity. Modern synthetic methods, such as radical-polar crossover reactions or directed C-H activation, could potentially be employed, but these are advanced techniques that would need specific directing groups to be effective. nih.gov

A more practical approach to obtaining functionalized oxane rings would be to start the synthesis with an already substituted precursor before the ring is formed or the ethanamine side chain is introduced. For the parent compound, functionalization remains a significant synthetic hurdle, limiting modifications primarily to the amine group.

Adduct Formation and Non-Covalent Interactions of this compound

The study of adduct formation and non-covalent interactions is crucial for understanding the chemical behavior of this compound in various environments. While specific experimental studies on the adduct formation of this particular compound are not extensively documented in peer-reviewed literature, predictions based on its structure and data from analogous compounds, such as oxanine and other amine derivatives, provide significant insights into its potential reactivity and intermolecular associations.

Adduct Formation

Adducts are products of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. For this compound, adduct formation is anticipated primarily through its amine functionality and the oxygen atom in the oxane ring. In mass spectrometry, for instance, this compound is expected to form adducts with various ions. Predicted collision cross-section (CCS) values for several potential adducts of this compound have been calculated and are presented in Table 3.3.1. uni.lu These predictions suggest the compound's propensity to associate with common ions like protons ([M+H]⁺), sodium ([M+Na]⁺), and ammonium ([M+NH₄]⁺), a typical behavior for molecules with amine and ether functionalities. uni.lu

Table 3.3.1. Predicted Adducts of this compound and their Collision Cross Sections. uni.lu

Drawing parallels from analogous compounds, studies on oxanine, a guanine (B1146940) lesion, have shown its capability to form adducts with cellular amines like spermidine (B129725) and lysine. oup.comresearchgate.net This suggests a potential for the amine group in this compound to react with other molecules to form stable adducts. For instance, research has identified the formation of a ring-opened adduct between deoxyoxanosine (the nucleoside of oxanine) and ammonia (B1221849) (dOxo-NH₃). nih.gov This type of reaction highlights the electrophilic nature of the oxanine ring, which could be analogous to potential reactions involving the oxane ring in this compound under specific conditions.

Non-Covalent Interactions

Non-covalent interactions are critical in determining the physical properties and supramolecular chemistry of a compound. For this compound, the primary amine group and the ether oxygen are key sites for forming hydrogen bonds.

Studies on amine-water complexes have demonstrated that the interaction is often stabilized by a dominant N…H–O hydrogen bond, where the amine acts as a hydrogen bond acceptor, and a secondary C–H…O hydrogen bond. researchgate.netumanitoba.ca In these interactions, the water molecule can act as both a hydrogen bond donor and acceptor. researchgate.netumanitoba.ca This suggests that this compound is likely to engage in similar hydrogen bonding with protic solvents and other molecules containing hydroxyl or amine groups.

The presence of both a hydrogen bond donor (the N-H of the amine) and two potential hydrogen bond acceptor sites (the nitrogen and the oxane oxygen) allows for the formation of various intermolecular and intramolecular hydrogen bonds. These interactions play a significant role in the compound's solubility, boiling point, and its interactions with biological macromolecules.

Computational and Theoretical Investigations of 2 5,5 Dimethyloxan 2 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural and electronic nature of a molecule.

The conformational landscape of 2-(5,5-Dimethyloxan-2-yl)ethan-1-amine is largely dictated by the 5,5-dimethyloxane ring. Like cyclohexane (B81311), 1,3-dioxane (B1201747) rings, which are structurally analogous to the oxane ring, preferentially adopt a chair conformation to minimize steric and torsional strain. thieme-connect.de The presence of two shorter C-O bonds compared to C-C bonds in cyclohexane results in more significant diaxial interactions between substituents at the C2 and C4/C6 positions. thieme-connect.de Consequently, substituents at the C2 position, such as the ethanamine group in the target molecule, are thermodynamically favored to be in an equatorial orientation. thieme-connect.de

Quantum-chemical studies on related 5-substituted 1,3-dioxanes have utilized methods like RHF/6-31G(d) to map the potential energy surface and identify pathways for conformational isomerizations between equatorial and axial chair forms. researchgate.net For the parent 5,5-dimethyl-1,3-dioxane (B27643) structure, DFT methods such as B3PW91/6-31+G(d,p) have been successfully applied to optimize molecular geometries and investigate reaction mechanisms, demonstrating the utility of this method for conveying the geometric parameters of such systems. semanticscholar.org The chair conformation is the most stable, with twist-boat forms representing higher energy intermediates in the chair-to-chair interconversion process. researchgate.netresearchgate.net

Table 1: Representative Energy Parameters for 1,3-Dioxane Conformational Inversion Note: This data is based on studies of 5-substituted 1,3-dioxanes and serves as an illustrative example of the energy barriers involved.

Conformer/Transition StateRelative Energy (kcal/mol)Reference
Equatorial Chair (Cₑ)0.0 researchgate.net
Axial Chair (Cₐ)Varies with substituent researchgate.net
1,4-Twist-Boat (1,4-T)~5.7 - 7.0 researchgate.net
2,5-Twist-Boat (2,5-T)~5.5 - 6.5 researchgate.net
Transition State (TS)~10.0 - 11.0 researchgate.net

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations are commonly used to determine these orbital energies. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ² / (2η).

Table 2: Hypothetical Reactivity Descriptors Note: These values are illustrative for a molecule of this type, as specific DFT calculations for this compound are not publicly available.

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO-1.5 eV
HOMO-LUMO GapΔEELUMO - EHOMO8.0 eV
Chemical Potentialμ(EHOMO + ELUMO) / 2-2.5 eV
Chemical Hardnessη(ELUMO - EHOMO) / 24.0 eV
Electrophilicity Indexωμ² / (2η)0.78 eV

An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, providing a guide to its reactive behavior and intermolecular interactions. The ESP is mapped onto the electron density surface, with colors indicating different potential values.

Red regions (negative potential) indicate areas of high electron density, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These sites are prone to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density, usually around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the most negative potential (red) would be concentrated around the two oxygen atoms of the oxane ring and the nitrogen atom of the amine group. The most positive potential (blue) would be located on the hydrogen atoms of the amine group (-NH₂). This charge distribution is critical for understanding hydrogen bonding capabilities and interactions with biological receptors.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational dynamics in different environments (e.g., in a vacuum or in solution). nih.govmdpi.com

An MD simulation would reveal the flexibility of the ethanamine side chain, including the rotation around its C-C and C-N bonds. It would also capture the dynamics of the oxane ring, such as the rate of chair-chair interconversion and the population of different conformers. nih.gov Such simulations are particularly useful when studying how the molecule might adapt its shape to fit into a binding site of a protein, a key aspect of drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derived Scaffolds (e.g., N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

A relevant QSAR study was performed on a series of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which are direct derivatives of the scaffold . nih.gov In this research, various molecular descriptors were calculated for a set of newly synthesized compounds and correlated with their experimentally determined anti-inflammatory activity. nih.gov The study successfully established a predictive QSAR model, indicating that specific structural properties are linked to the observed biological effect. nih.gov The predictive accuracy of the model suggests its potential for screening and designing new derivatives with enhanced anti-inflammatory properties. nih.gov Such models are invaluable in medicinal chemistry for prioritizing the synthesis of new compounds and optimizing lead structures.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is essential for structure-based drug design, where the goal is to design ligands that bind with high affinity and selectivity to a biological target.

The 1,3-dioxane scaffold, present in the target molecule, has been utilized in the design of ligands for various biological targets. For instance, derivatives have been investigated as modulators to overcome multi-drug resistance in cancer and as potent agonists for the 5-HT1A serotonin (B10506) receptor, which is a target for anxiolytic and anti-depressant drugs. researchgate.netresearchgate.net

In a typical docking study, the this compound scaffold would be used as a starting point. The amine group could be modified to introduce different functional groups, and the resulting library of virtual compounds would be docked into the active site of a target protein. niscpr.res.in The docking program calculates a score based on the predicted binding energy, which helps to rank the compounds. nih.gov The analysis of the predicted binding poses reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. niscpr.res.innih.gov

Applications of 2 5,5 Dimethyloxan 2 Yl Ethan 1 Amine As a Chemical Scaffold and Probe

Scaffold Design in Medicinal Chemistry

The core structure of a molecule, or its scaffold, is a critical determinant of its biological activity, dictating the spatial arrangement of functional groups that interact with protein targets. The design and modification of these scaffolds are central to the process of drug discovery.

Exploration of the Oxane-Ethanamine Motif as a Privileged Scaffold

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov This versatility makes them highly valuable starting points for the development of compound libraries aimed at diverse target classes. nih.govmdpi.com Prominent examples of privileged structures include bicyclic amines and the phenethylamine (B48288) motif, the latter of which is found in numerous neurotransmitters and drugs. nih.gov

The oxane-ethanamine motif can be viewed as a bioisosteric replacement for the classic phenethylamine scaffold. Bioisosterism, the strategy of substituting one chemical group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to modulate a molecule's characteristics. prismbiolab.com In this case, the saturated, C(sp³)-rich oxane ring replaces the aromatic phenyl ring. This substitution offers several potential advantages:

Improved Physicochemical Properties: Replacing an aromatic ring with a saturated heterocycle often leads to improved aqueous solubility and can disrupt undesirable π-π stacking interactions that may contribute to low bioavailability. acs.orgdundee.ac.uk

Enhanced Metabolic Stability: Phenyl rings are common sites of metabolic oxidation by cytochrome P450 enzymes. A saturated ring like oxane is generally less prone to such metabolism, potentially leading to a more favorable pharmacokinetic profile. ebi.ac.uk

Three-Dimensional Complexity: Unlike the flat, two-dimensional phenyl ring, the oxane ring adopts a distinct three-dimensional chair conformation. This fixed spatial arrangement can lead to more specific and higher-affinity interactions with the target protein. The gem-dimethyl group at the 5-position further restricts conformational flexibility, which can be advantageous for locking the molecule into a bioactive conformation.

By mimicking the general shape and pharmacophoric elements of phenethylamines while offering improved drug-like properties, the 2-(5,5-dimethyloxan-2-yl)ethan-1-amine framework is a strong candidate for exploration as a novel privileged scaffold.

Design and Synthesis of Compound Libraries Based on the this compound Core

The development of compound libraries is a key strategy for identifying new hit compounds in drug discovery. whiterose.ac.ukmdpi.com This process, known as biology-oriented synthesis, often involves the systematic modification or "decoration" of a central scaffold. enamine.net The this compound core is well-suited for this approach due to the presence of a reactive primary amine. This amine group serves as a versatile chemical handle for introducing a wide range of substituents, allowing for a thorough exploration of the surrounding chemical space. enamine.net

A typical library synthesis would involve parallel synthesis techniques, where the core scaffold is reacted with a diverse set of building blocks in an array format. nih.gov Common derivatization reactions targeting the primary amine include:

Amidation: Reaction with various carboxylic acids to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The table below illustrates a hypothetical set of derivatives that could be synthesized to generate a focused library from the core scaffold, demonstrating the chemical diversity that can be achieved.

Derivative TypeReagent ClassResulting Functional GroupExample R-Group
AmideCarboxylic Acids (R-COOH)-NH-C(=O)-RPhenyl, Cyclohexyl, Thiophen-2-yl
SulfonamideSulfonyl Chlorides (R-SO₂Cl)-NH-SO₂-R4-Tolyl, Naphthalen-1-yl
Secondary AmineAldehydes (R-CHO)-NH-CH₂-RBenzyl (B1604629), 4-Pyridinylmethyl
UreaIsocyanates (R-NCO)-NH-C(=O)-NH-RButyl, 4-Chlorophenyl

This interactive table showcases potential modifications to the this compound core for library generation.

Structure-Activity Relationship Elucidation for Novel Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. drugdesign.orgnih.gov By systematically modifying a lead compound and assessing the biological impact of each change, chemists can build a model to guide the optimization of potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

For derivatives of this compound, an SAR campaign would draw upon knowledge from analogous scaffolds like 2-phenethylamines. In phenethylamine SAR, modifications to the amine (e.g., N-alkylation) and substitutions on the phenyl ring are known to drastically alter receptor affinity and selectivity. nih.gov

Applying these principles, a prospective SAR for the oxane-ethanamine scaffold would focus on:

Amine Substitutions: The nature of the substituent on the nitrogen atom is critical. Small alkyl groups, benzyl groups, or acyl groups could be explored. The size, electronics, and hydrogen-bonding capacity of these groups would be correlated with biological activity.

The Ethan-1-amine Linker: The length and rigidity of the two-carbon linker could be modified to probe the optimal distance and orientation between the oxane ring and the nitrogen atom.

The Oxane Ring: While synthetically more challenging, modifications to the oxane ring itself, such as altering the substitution pattern or the position of the gem-dimethyl groups, could provide valuable SAR data regarding the importance of the ring's conformation and steric bulk.

By comparing the SAR of these novel derivatives to the known SAR of related compounds like 1,3-dioxanes and phenethylamines, researchers can identify key interactions and develop predictive models for designing more potent and selective compounds.

Development as Chemical Probes in Chemical Biology

Beyond their potential as therapeutic scaffolds, molecules like this compound can be developed into chemical probes—powerful tools used to study and manipulate biological systems.

Integration into Trifunctional Probe Architectures for Target Identification and Validation

Identifying the specific protein target of a bioactive compound is a major challenge in drug discovery. Trifunctional chemical probes are sophisticated tools designed to address this challenge. sigmaaldrich.com These probes typically consist of three essential components:

A Recognition Element: A molecule or scaffold (like our oxane-ethanamine core) that binds to the protein of interest.

A Reactive Group: A chemically reactive moiety (e.g., a photo-activatable diazirine or benzophenone) that, upon activation, forms a permanent covalent bond with the target protein.

A Bioorthogonal Handle: A small, inert functional group (e.g., an alkyne or azide) that allows for the specific attachment of reporter tags (like biotin (B1667282) for purification or a fluorophore for imaging) via "click chemistry". rsc.org

The this compound scaffold can be readily incorporated as the recognition element into such a probe. The primary amine provides a convenient attachment point for a linker containing both the reactive group and the bioorthogonal handle. A library of such probes could be synthesized to identify the specific cellular targets of compounds derived from this scaffold.

Conceptual Design of a Trifunctional Probe

ComponentFunctionExample MoietyAttachment Point
Recognition Element Binds to the target protein2-(5,5-Dimethyloxan-2-yl)ethyl-N/A (Core Scaffold)
Linker-Reactive Group Covalently crosslinks to the targetDiazirine-containing linkerAttached to the core amine
Bioorthogonal Handle Enables detection and enrichmentTerminal AlkyneAttached to the linker

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov Unlike traditional proteomics which measures protein abundance, ABPP measures protein activity, providing a more direct readout of cellular function. frontiersin.org

Probes derived from the this compound scaffold could be utilized in a competitive ABPP workflow. nih.gov In this approach, a biological sample (e.g., cell lysate) is first incubated with a compound from the oxane-ethanamine library. Subsequently, a broad-spectrum activity-based probe that targets a large family of enzymes is added. If the library compound binds to the active site of an enzyme, it will block the binding of the broad-spectrum probe. nih.gov

By using quantitative mass spectrometry to compare the probe-labeling patterns between treated and untreated samples, researchers can identify which enzymes are specifically inhibited by the library compound. This method allows for the rapid screening of compound libraries to discover new, potent, and selective enzyme inhibitors and to identify their protein targets within the complex cellular environment. acs.org

Design of Fluorescent and Affinity Labeling Tools (e.g., related to naphthalene (B1677914) derivatives)

The primary amine group of this compound makes it a suitable candidate for derivatization into fluorescent probes and affinity labeling tools. This functional group can readily react with a variety of fluorophores and reactive groups to generate targeted molecular probes. For instance, naphthalene derivatives, known for their favorable photophysical properties, can be coupled to the amine. The resulting conjugates could potentially be used to study biological systems, such as tracking the localization of specific targets within cells or tissues.

The design of such tools would typically involve the reaction of the amine with a naphthalene derivative containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The choice of the specific naphthalene fluorophore would depend on the desired excitation and emission wavelengths for a particular application.

Interactive Data Table: Potential Naphthalene-Based Labeling Reagents

Naphthalene DerivativeReactive GroupPotential Application
Dansyl chlorideSulfonyl chlorideLabeling of proteins and peptides
N-(1-Naphthyl)maleimideMaleimideProbing sulfhydryl groups in proteins
1-Naphthyl isothiocyanateIsothiocyanateDerivatization for HPLC analysis

This table presents potential reagents and is for illustrative purposes. Specific reaction conditions and outcomes would need to be determined experimentally.

Catalytic Applications of Chiral Derivatives (e.g., as organocatalysts or ligands for metal catalysis)

The chiral nature of this compound, arising from the stereocenter at the 2-position of the oxane ring, suggests its potential for use in asymmetric catalysis. Chiral amines and their derivatives are valuable scaffolds for the development of both organocatalysts and ligands for transition metal-catalyzed reactions.

In organocatalysis, derivatives of this amine could be employed in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions, where the amine can form a chiral enamine or iminium ion intermediate to induce stereoselectivity.

Furthermore, the amine can be modified to create bidentate or polydentate ligands for metal catalysis. For example, the amine could be functionalized with phosphine (B1218219) or other coordinating groups to form ligands for metals like palladium, rhodium, or ruthenium. Such chiral metal complexes are widely used in asymmetric hydrogenation, cross-coupling reactions, and other stereoselective transformations. The specific design of the ligand would be crucial in controlling the steric and electronic environment around the metal center, thereby influencing the enantioselectivity of the catalytic reaction.

Interactive Data Table: Potential Catalytic Applications of Chiral Derivatives

Catalyst TypePotential ReactionMetal (if applicable)
OrganocatalystAsymmetric Aldol ReactionN/A
Chiral LigandAsymmetric HydrogenationRhodium, Ruthenium
Chiral LigandAsymmetric Cross-CouplingPalladium

This table outlines potential applications based on the structural features of the compound. The development and testing of specific catalysts would be required to validate these possibilities.

Future Directions and Research Perspectives

Development of Novel Stereoselective Synthetic Pathways

A significant future direction lies in the creation of efficient and highly stereoselective synthetic routes to access specific stereoisomers of 2-(5,5-dimethyloxan-2-yl)ethan-1-amine. The stereochemistry of the oxane ring and the attachment of the ethanamine group are expected to be critical determinants of biological activity. Drawing inspiration from established methods for the synthesis of other substituted heterocyclic compounds, such as aminotetrahydrofurans, researchers will likely explore asymmetric synthesis strategies. semanticscholar.org These could involve the use of chiral catalysts, enzymatic resolutions, or starting from chiral pool materials to control the absolute configuration of the stereocenters. The development of such pathways will be crucial for systematically evaluating the structure-activity relationships (SAR) of the individual enantiomers and diastereomers, ultimately leading to the identification of the most potent and selective isomers for specific biological targets.

Advanced Computational Design for Targeted Scaffold Modification

Computational modeling and design will play a pivotal role in guiding the future development of derivatives based on the this compound scaffold. By employing techniques such as molecular docking, quantum mechanics, and molecular dynamics simulations, researchers can predict the binding modes and affinities of novel analogs with various biological targets. chapman.edursc.orgchapman.edu This in silico approach will enable the rational design of modifications to the core structure aimed at enhancing potency, selectivity, and pharmacokinetic properties. For instance, computational studies could explore the effects of introducing different substituents on the oxane ring or modifying the length and functionality of the ethanamine side chain to optimize interactions with a specific enzyme active site or receptor binding pocket. researchgate.net This computational-driven approach will accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity.

Expansion of the Oxane-Ethanamine Scaffold to Novel Biological Targets

While the initial biological profile of this compound may be under investigation, a key area of future research will be to expand the screening of this scaffold against a wide range of novel biological targets. Given the prevalence of oxane and amine moieties in bioactive molecules, derivatives of this compound could potentially interact with various enzymes, receptors, and ion channels. smolecule.com High-throughput screening campaigns against diverse target classes, including G-protein coupled receptors (GPCRs), kinases, and proteases, could uncover unexpected therapeutic applications. Furthermore, exploring the potential of this scaffold in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases will be a significant focus. The identification of novel biological targets will open up new avenues for drug discovery and development based on the oxane-ethanamine core structure.

Integration into Advanced Chemical Biology Tool Development

The unique structure of this compound makes it an attractive candidate for the development of advanced chemical biology tools. By functionalizing the primary amine or other positions on the scaffold, researchers can create molecular probes to investigate complex biological processes. For example, the attachment of fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels could enable the visualization and identification of the cellular targets and interaction partners of this compound. nih.gov These chemical tools would be invaluable for elucidating the mechanism of action of any observed biological activity and for validating new drug targets. The development of such probes will facilitate a deeper understanding of the cellular pathways modulated by this novel scaffold.

Q & A

Q. What are the standard synthetic routes for 2-(5,5-Dimethyloxan-2-yl)ethan-1-amine, and how are reaction conditions optimized?

The compound is typically synthesized via reductive amination, where a ketone precursor reacts with an amine source under reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Solvent selection (e.g., ethanol or methanol) and controlled heating (~60–80°C) are critical for yield optimization. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

High-performance liquid chromatography (HPLC) is used to assess purity, while nuclear magnetic resonance (NMR, ¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For crystalline derivatives, X-ray diffraction (using programs like SHELXL) resolves stereochemistry and packing motifs .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

The compound’s solubility varies with solvents: polar aprotic solvents (e.g., DMSO, DMF) enhance dissolution, while aqueous solubility depends on pH adjustments. Stability studies recommend storage at –20°C under inert atmospheres to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Molecular docking (using AutoDock Vina or Schrödinger Suite) and molecular dynamics simulations model binding affinities to targets like 5-HT receptors. Density Functional Theory (DFT) calculations assess electronic properties influencing ligand-receptor interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Discrepancies arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using validated controls (e.g., reference agonists/antagonists) and orthogonal assays (e.g., fluorescence polarization vs. radioligand binding). Meta-analyses of published data identify outliers .

Q. How is the compound’s stereochemical configuration confirmed, and what challenges arise in chiral resolution?

Chiral HPLC or capillary electrophoresis separates enantiomers. X-ray crystallography provides definitive configuration proof. Challenges include low enantiomeric excess (ee) during synthesis, addressed by chiral catalysts (e.g., BINAP-ruthenium complexes) .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) and toxicity profiles?

In vitro: HepG2 cells assess metabolic stability (CYP450 interactions); Caco-2 models predict intestinal absorption. In vivo: Rodent studies measure bioavailability, half-life, and organ-specific toxicity (e.g., histopathology of liver/kidney) .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight187.29 g/mol (calculated)
LogP (Partition Coefficient)1.8 (predicted via ChemAxon)
Melting Point85–88°C (DSC analysis)

Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Oxazolidine derivativesIntramolecular cyclizationLower reaction temperature
N-OxidesAmine oxidationUse degassed solvents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.